2alpha-Hydroxy Zidovudine-d3
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13N5O5 |
|---|---|
Molecular Weight |
286.26 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-7(17)6(13-14-11)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7-,9-/m1/s1/i1D3 |
InChI Key |
DVRKESVZZVYJRB-WIPLPDDKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Origin of Product |
United States |
Contextualization of Zidovudine Azt Within Antiretroviral Research
Zidovudine (B1683550), also known as azidothymidine (AZT), was the first antiretroviral agent to receive approval for the treatment of HIV infection. nih.gov Initially synthesized in 1964, its potent activity against HIV was a landmark discovery that offered the first glimmer of hope in the fight against AIDS. wikipedia.orgbritannica.com AZT is a nucleoside analog reverse transcriptase inhibitor (NRTI). britannica.com Its mechanism of action involves the inhibition of reverse transcriptase, an enzyme crucial for HIV replication. By incorporating into the viral DNA chain, AZT terminates its elongation, thereby halting the virus's life cycle. britannica.compharmgkb.org
The introduction of AZT monotherapy demonstrated a significant, albeit temporary, improvement in the survival and clinical well-being of individuals with AIDS and advanced AIDS-related complex. nih.gov Research has also shown its effectiveness in preventing the vertical transmission of HIV from mother to child and its use in post-exposure prophylaxis. wikipedia.orgiarc.fr However, the emergence of drug-resistant viral strains with prolonged use necessitated a shift towards combination therapies, now known as Highly Active Antiretroviral Therapy (HAART), where Zidovudine is often a key component. wikipedia.org
The Role of Zidovudine Metabolism in Research Paradigms
The efficacy and potential toxicities of Zidovudine (B1683550) are intrinsically linked to its metabolic fate within the body. Understanding these metabolic pathways is a cornerstone of antiretroviral research. Zidovudine is a prodrug, meaning it must be metabolized into its active form to exert its antiviral effect. pharmgkb.orgnih.gov This activation occurs through intracellular phosphorylation by cellular kinases to form Zidovudine-5'-monophosphate (ZDV-MP), Zidovudine-5'-diphosphate (ZDV-DP), and finally the active moiety, Zidovudine-5'-triphosphate (ZDV-TP). pharmgkb.orgresearchgate.net
Beyond its activation, Zidovudine undergoes two other primary metabolic transformations. The most predominant pathway is glucuronidation in the liver, which results in the formation of an inactive metabolite, 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV), which is then excreted by the kidneys. iarc.frnih.gov A third pathway involves the reduction of the azido (B1232118) group to form 3'-amino-3'-deoxythymidine (B22303) (AMT). pharmgkb.orgnih.gov Research into these metabolic pathways is crucial for several reasons:
Understanding Drug Interactions: Co-administered drugs can influence Zidovudine's metabolism, potentially altering its efficacy and safety profile. nih.gov
Investigating Toxicity: The accumulation of certain metabolites, such as ZDV-MP, has been linked to the hematological toxicities observed with Zidovudine therapy. researchgate.net
Optimizing Therapy: Knowledge of Zidovudine's metabolism allows for the investigation of dosing strategies to maximize its therapeutic window. clinicaltrials.gov
Rationale for Investigating Deuterated Zidovudine Metabolites in Research
In the precise and quantitative world of pharmaceutical research, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled compounds are indispensable tools. sussex-research.compharmaffiliates.us Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, is often incorporated into drug molecules to create deuterated analogs. nih.govmedchemexpress.cn The use of deuterated standards, such as 2alpha-Hydroxy Zidovudine-d3, offers several distinct advantages in a research setting:
Internal Standards in Bioanalysis: Deuterated compounds are considered the gold standard for use as internal standards in quantitative bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). asm.orgnih.gov Because they are chemically identical to the analyte of interest but have a different mass, they can be added to biological samples to accurately quantify the concentration of the non-deuterated compound, correcting for any variations during sample preparation and analysis. asm.org
Metabolic Pathway Elucidation: The use of deuterated drugs allows researchers to trace the metabolic fate of a compound in complex biological systems. By administering the deuterated version, scientists can distinguish the drug and its metabolites from their endogenous counterparts. vulcanchem.com
Minimizing Isotopic Interference: The deuterium label provides a clear mass shift, which helps to minimize interference from other molecules present in biological matrices, leading to more accurate and sensitive measurements. vulcanchem.com
Overview of 2alpha Hydroxy Zidovudine D3 As a Research Probe
In Vitro and Preclinical Models for Zidovudine Biotransformation
The study of Zidovudine's biotransformation has been significantly advanced through the use of various in vitro and preclinical models. These models allow for a detailed examination of the metabolic processes in a controlled environment.
In vitro models have been instrumental in elucidating the metabolic fate of Zidovudine. Human liver microsomes are a primary tool, as they contain a high concentration of drug-metabolizing enzymes. nih.govnih.gov Studies using these microsomes have been crucial in identifying the major metabolic pathways, including glucuronidation and reduction. nih.gov For instance, the formation of the main metabolite, 3'-azido-3'-deoxy-5'-O-beta-D-glucopyranuronosylthymidine (GZDV), via glucuronidation has been extensively characterized in this system. drugbank.com Cell lines, such as CEM-T4 lymphocytes, have also been employed in hollow fiber models to simulate the intracellular metabolism of Zidovudine over extended periods, providing insights into the phosphorylation cascade that activates the drug. nih.gov
Preclinical animal models have provided a more holistic view of Zidovudine metabolism in vivo. Species such as rats and rhesus monkeys have been used to study the pharmacokinetics and excretion of Zidovudine and its metabolites. iarc.freuropa.eu For example, studies in rhesus monkeys have detailed the plasma concentrations and urinary excretion of Zidovudine, GZDV, and 3'-amino-3'-deoxythymidine (B22303) (AMT). iarc.fr More recently, humanized mouse models expressing human UGT2 enzymes have been developed to better predict human-specific metabolic pathways, particularly glucuronidation, which can differ significantly between species. nih.gov These models have confirmed the role of human UGT2B7 in Zidovudine glucuronidation. nih.gov
The use of these models has also been extended to investigate drug-drug interactions. For example, in vitro studies with human liver microsomes have shown that drugs like naproxen (B1676952) and indomethacin (B1671933) can inhibit the glucuronidation of Zidovudine. nih.gov
Identification of Hydroxylation Reactions in Zidovudine Metabolism
While glucuronidation and reduction are the most prominent metabolic pathways for Zidovudine, hydroxylation reactions also contribute to its biotransformation, leading to the formation of hydroxylated derivatives. The identification of these reactions has been facilitated by advanced analytical techniques.
One notable hydroxylated metabolite is formed at the C-2' position of the deoxyribose ring. scielo.br This hydroxylation represents a Phase I metabolic reaction. The formation of 2alpha-Hydroxy Zidovudine has been identified through methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the sensitive and specific detection of metabolites in biological samples.
Microbial models have also played a role in identifying novel hydroxylated derivatives of Zidovudine. scielo.br For instance, incubation of Zidovudine with the bacterium Stenotrophomonas maltophilia resulted in the production of a hydroxylated metabolite at the C-2' position of the deoxyribose ring with a high yield. scielo.br This demonstrates that hydroxylation is a feasible metabolic route for Zidovudine, even if it is a minor pathway in humans compared to glucuronidation.
Characterization of Enzymatic Systems Catalyzing Zidovudine Hydroxylation
The formation of hydroxylated Zidovudine metabolites is catalyzed by specific enzyme systems within the body. Understanding these enzymatic processes is crucial for a complete picture of Zidovudine's metabolic fate.
Role of Cytochrome P450 Isozymes in Hydroxylation Pathways
Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are primarily responsible for the oxidative metabolism of a wide range of xenobiotics, including drugs. wikipedia.orgkau.edu.sa While the reduction of Zidovudine's azido (B1232118) group to form AMT has been linked to CYP isozymes, their direct role in the hydroxylation of the Zidovudine molecule is also an area of investigation. researchgate.netpharmgkb.org Specifically, CYP3A, CYP2A6, and CYP2B1 have been implicated in the azido-reduction process. nih.gov
The hydroxylation of Zidovudine to form metabolites like 2alpha-Hydroxy Zidovudine is a classic example of a CYP-mediated reaction. These enzymes introduce a hydroxyl group onto the drug molecule, increasing its polarity and facilitating its excretion. wikipedia.org While the specific CYP isozymes responsible for the 2-alpha hydroxylation of Zidovudine are not definitively identified in the provided context, the involvement of the CYP3A and CYP2B6 families in the oxidative metabolism of other antiretroviral drugs, such as nevirapine, suggests they could be potential candidates. fda.gov
Contribution of Other Enzyme Systems to Metabolite Formation
The reduction of the azido group to form AMT is another important pathway and is thought to be mediated by both CYP isozymes and NADPH-cytochrome P450 reductase. nih.govresearchgate.net
The initial activation of Zidovudine to its pharmacologically active triphosphate form is carried out by a series of cellular kinases. Thymidine kinase converts Zidovudine to its monophosphate, followed by thymidylate kinase to the diphosphate (B83284), and finally nucleoside diphosphate kinase to the triphosphate. nih.govpharmgkb.org
Isotopic Tracing of Zidovudine Metabolism Using Deuterated Analogs
The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in metabolic research. Isotopic tracing allows for the precise tracking and quantification of a drug and its metabolites through complex biological systems.
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, are particularly useful. medchemexpress.com Because deuterium has a higher mass than hydrogen, the labeled compound and its metabolites can be distinguished from their endogenous or unlabeled counterparts by mass spectrometry. This enables quantitative analysis of metabolic pathways.
Chromatographic Separations for Isotope-Labeled Metabolites in Complex Biological Samples
Effective separation of the target analyte from a complex biological matrix is a prerequisite for accurate analysis. Biological samples such as plasma, urine, and tissue homogenates contain a multitude of endogenous components that can interfere with detection. creative-proteomics.com Chromatographic techniques are employed to resolve these complex mixtures, ensuring that the analyte of interest, this compound, is presented to the detector as a discrete peak, free from co-eluting interferences.
High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of nucleoside analogs like Zidovudine and its metabolites in biological fluids. jfda-online.commdpi.com These methods offer excellent resolution and are compatible with the aqueous nature of biological samples.
Reversed-phase (RP) chromatography is the predominant mode of separation. In this technique, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic or acetic acid. nih.govresearchgate.net The separation is based on the differential partitioning of analytes between the stationary and mobile phases. Hydrophilic metabolites elute earlier, while more lipophilic compounds are retained longer. For instance, a validated LC-MS/MS method for Zidovudine utilized a Synergi Hydro-RP column with a mobile phase of 0.1% acetic acid in a 15:85 acetonitrile/water solution. nih.gov This chromatographic separation is crucial as it can resolve the parent drug from its various metabolites, such as the glucuronide conjugate, which might otherwise interfere with accurate quantification. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for very polar compounds that are poorly retained in reversed-phase systems. mdpi.comchromatographyonline.com HILIC employs a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. This technique has proven effective for separating a wide range of antiviral drugs, including highly hydrophilic nucleosides. mdpi.com
| Analyte(s) | LC Column | Mobile Phase | Reference |
|---|---|---|---|
| Zidovudine, Lamivudine | Phenomenex Synergi Hydro-RP (2.0 × 150 mm) | 0.1% acetic acid in 15:85 acetonitrile/water (v/v) | nih.govnih.gov |
| Zidovudine, Lamivudine, Nevirapine | Hypurity Advance C18 | Acetonitrile:0.1% formic acid (76:24, v/v) | researchgate.net |
| Zidovudine and other antivirals | Kinetex F5 (100 × 3 mm) | Gradient of water and acetonitrile with 0.1% formic acid | koreascience.kr |
| Multiple Antivirals including Zidovudine | Cortecs HILIC | Gradient of 25 mmol/L ammonium (B1175870) formate (B1220265) pH 3 and acetonitrile | mdpi.com |
Gas Chromatography (GC) is another powerful separation technique, but its application to nucleoside analogs like this compound is less direct than LC. creative-proteomics.com GC requires analytes to be volatile and thermally stable, properties that polar, non-volatile nucleosides lack. mcmaster.ca Therefore, chemical derivatization is a mandatory step to convert the polar functional groups (hydroxyl, amine) into more volatile and thermally stable silyl (B83357) or acyl derivatives. mcmaster.canih.gov
While less common for routine quantification of Zidovudine metabolites, GC coupled with Mass Spectrometry (GC-MS) is valuable for specific applications. It has been used to identify volatile degradation products from the thermal decomposition of Zidovudine and to analyze for specific impurities. nih.govresearchgate.net For example, a validated GC-MS/MS method was developed for the estimation of N-Nitroso dimethyl amine and N-Nitroso diethyl amine impurities in Zidovudine. nih.gov The high resolving power of capillary GC columns provides excellent separation, and when coupled with MS, it offers high sensitivity and structural information. creative-proteomics.com
Mass Spectrometry (MS) Applications for Quantitative and Qualitative Research
Mass spectrometry is an indispensable tool in modern bioanalysis, prized for its sensitivity, selectivity, and ability to provide structural information. chromatographyonline.comijpras.com When coupled with a chromatographic separation technique (LC-MS or GC-MS), it enables the detection and quantification of minute quantities of drug metabolites in complex matrices.
Tandem mass spectrometry (MS/MS) is the gold standard for high-sensitivity quantification in bioanalysis. researchgate.netresearchgate.net This technique involves multiple stages of mass analysis. In the most common mode, Multiple Reaction Monitoring (MRM), a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the target analyte is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific, characteristic product ion is selected in the second mass analyzer and measured by the detector. researchgate.net
This process is exceptionally selective, as it is highly unlikely that an interfering compound will have both the same precursor ion mass and produce the same product ion as the analyte of interest. This selectivity allows for extremely low limits of quantification, often in the low ng/mL or even pg/mL range, which is essential for preclinical studies where sample volumes may be limited and concentrations low. nih.govresearchgate.net
For Zidovudine, a common MRM transition is m/z 268 → 127, where m/z 268 is the [M+H]⁺ ion and m/z 127 corresponds to the protonated thymine (B56734) base. nih.govresearchgate.net For its deuterated internal standard (Zidovudine-d3), the transition is m/z 271 → 130, reflecting the three-dalton mass increase in both the precursor and the d3-thymine fragment. nih.gov Based on this, the transitions for 2alpha-Hydroxy Zidovudine and its d3-labeled standard can be predicted.
| Compound | Precursor Ion ([M+H]⁺) | Product Ion | Rationale |
|---|---|---|---|
| 2alpha-Hydroxy Zidovudine | m/z 284 | m/z 127 | Precursor reflects addition of oxygen (+16 Da). Product is the common thymine fragment. |
| This compound | m/z 287 | m/z 130 | Precursor reflects added oxygen and deuterium (+19 Da). Product is the d3-thymine fragment. |
While tandem MS is ideal for quantifying known compounds, High-Resolution Mass Spectrometry (HRMS) excels at identifying unknown metabolites and elucidating metabolic pathways. chromatographyonline.comnih.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically below 5 parts per million, ppm). ijpras.comnih.gov
This high mass accuracy allows for the unambiguous determination of a metabolite's elemental formula. chromatographyonline.com In a typical workflow, full-scan mass spectra are acquired from biological samples of treated and control groups. By comparing the spectra, ions present only in the treated group can be identified as potential drug-related metabolites. The accurate mass of a potential metabolite (e.g., one with a mass 15.9949 Da greater than the parent drug, corresponding to hydroxylation) is used to calculate its elemental composition. chromatographyonline.com This information, combined with fragmentation data from HRMS/MS experiments, allows researchers to confidently identify novel metabolites like 2alpha-Hydroxy Zidovudine and map the biotransformation pathways of the parent drug. nih.govnih.gov
The most critical application of this compound is its use as an internal standard in Stable Isotope Dilution Analysis (SIDA), which is considered the definitive method for absolute quantification. acs.org In this technique, a known quantity of the stable isotope-labeled (SIL) standard (this compound) is added to the biological sample before any processing or extraction steps. nih.govnih.gov
The SIL standard is chemically identical to the endogenous analyte (2alpha-Hydroxy Zidovudine) and therefore behaves identically during extraction, chromatography, and ionization in the mass spectrometer. nih.gov Any sample loss or variation in instrument response will affect both the analyte and the standard equally. Since the mass spectrometer can differentiate between the light (analyte) and heavy (standard) versions of the molecule, the ratio of their signals is used for quantification. eur.nl This ratio remains constant regardless of extraction efficiency or matrix-induced signal suppression, leading to highly accurate and precise measurements. nih.govacs.org The use of a co-eluting, stable isotope-labeled internal standard is the most robust method to compensate for matrix effects and is a requirement in regulatory guidance for bioanalytical method validation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research Syntheses
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of novel compounds, including isotopically labeled metabolites like this compound. In the context of its research synthesis, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to confirm the identity and purity of the final product.
The structural confirmation of this compound relies on the detailed analysis of its NMR spectra and comparison with the spectra of the parent drug, Zidovudine (AZT). rasayanjournal.co.inrsc.org The introduction of a hydroxyl group at the 2-alpha position of the zidovudine molecule and the incorporation of three deuterium atoms in the methyl group of the thymine ring induce characteristic changes in the chemical shifts and coupling patterns observed in the NMR spectra.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Zidovudine typically shows signals for the methyl protons, the sugar moiety protons, and the aromatic proton of the thymine ring. rasayanjournal.co.inchemicalbook.com For this compound, the signal corresponding to the methyl protons would be absent due to the replacement of protons with deuterium. Furthermore, the introduction of the hydroxyl group at the 2α position would cause a downfield shift of the proton attached to the same carbon, and potentially other nearby protons, due to the electron-withdrawing nature of the oxygen atom. The specific coupling constants between adjacent protons in the sugar ring are crucial for confirming the stereochemistry of the newly introduced hydroxyl group. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbon spectrum of Zidovudine shows distinct signals for each carbon atom in the molecule. rasayanjournal.co.in In the spectrum of this compound, the carbon signal of the deuterated methyl group would appear as a multiplet with a significantly lower intensity due to the coupling with deuterium and the absence of the Nuclear Overhauser Effect (NOE) from the attached protons. The carbon atom bearing the new hydroxyl group (C-2') would exhibit a significant downfield shift compared to the corresponding carbon in Zidovudine.
| Technique | Purpose in Structural Confirmation of this compound | Expected Observations |
| ¹H NMR | Confirm the presence of key functional groups and stereochemistry. | Absence of methyl proton signal; downfield shift of the proton at C-2'; specific coupling patterns confirming stereochemistry. |
| ¹³C NMR | Confirm the carbon framework and the position of substituents. | Attenuated and multiplet signal for the deuterated methyl carbon; downfield shift of the C-2' carbon signal. |
| COSY | Establish proton-proton correlations. | Correlation between adjacent protons in the sugar and thymine rings. |
| HSQC | Correlate protons to their directly attached carbons. | Correlation between each proton and its corresponding carbon atom. |
| HMBC | Establish long-range proton-carbon correlations. | Correlations confirming the connectivity between different parts of the molecule, including the position of the hydroxyl group. |
Hyphenated Techniques for Enhanced Analytical Specificity in Research Contexts
Hyphenated techniques, which couple a separation technique with a detection technique, are the cornerstone of quantitative bioanalysis due to their high sensitivity, specificity, and throughput. For the quantification of this compound in complex research matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. asianpharmtech.comvulcanchem.comnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of tandem mass spectrometry. nih.govimpactfactor.org In a typical assay, a biological sample is processed, often involving protein precipitation and/or solid-phase extraction, and then injected into the LC system. nih.gov
The liquid chromatography step separates this compound from the parent drug, other metabolites, and endogenous matrix components. Reversed-phase chromatography is commonly employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). nih.govnih.gov The gradient elution, where the proportion of the organic solvent is varied over time, allows for the efficient separation of compounds with different polarities.
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound. In the tandem mass spectrometer, specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This highly selective detection method minimizes interferences from co-eluting compounds, ensuring accurate quantification. nih.gov
The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for any variability in sample preparation and matrix effects, leading to high accuracy and precision of the analytical method. nih.gov
| Parameter | Typical Conditions for LC-MS/MS Analysis | Rationale |
| Chromatographic Mode | Reversed-Phase HPLC/UHPLC | Suitable for separating polar to moderately nonpolar compounds like Zidovudine and its metabolites. |
| Stationary Phase | C18 column | Provides good retention and separation for a wide range of analytes. |
| Mobile Phase | Acetonitrile/Methanol and Water with additives (e.g., formic acid, ammonium acetate) | Controls the retention and peak shape of the analytes. Additives improve ionization efficiency. |
| Ionization Technique | Electrospray Ionization (ESI) | Efficiently ionizes polar molecules like this compound. |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity through monitoring of specific ion transitions. |
| Quantification Mode | Selected/Multiple Reaction Monitoring (SRM/MRM) | Ensures accurate quantification by minimizing interferences. |
Preclinical Pharmacokinetic and Dispositional Research of 2alpha Hydroxy Zidovudine D3
In Vitro Metabolic Stability and Degradation Studies in Biological Systems (e.g., Microsomes, Hepatocytes)
The in vitro metabolic stability of 2alpha-Hydroxy Zidovudine-d3 is a critical parameter in understanding its potential persistence and metabolic fate. Studies in biological systems such as liver microsomes and hepatocytes are essential for this characterization.
Human liver microsomes are a key tool for evaluating Phase I and Phase II metabolism. For this compound, incubation with human liver microsomes fortified with NADPH would primarily assess its susceptibility to further oxidative metabolism. Given that it is already a hydroxylated metabolite, further oxidation may be limited. However, the primary pathway for Zidovudine (B1683550) metabolism is glucuronidation. Therefore, the stability of this compound would also be significantly evaluated in the presence of UDP-glucuronosyltransferases (UGTs), with UGT2B7 being the principal isoform responsible for Zidovudine glucuronidation. clinpgx.org The presence of the hydroxyl group on the 2-alpha position could potentially serve as an additional site for glucuronidation.
The deuterium (B1214612) (d3) label on the Zidovudine moiety may introduce a kinetic isotope effect, potentially slowing down metabolic reactions at or near the site of deuteration. This could result in a longer half-life for this compound compared to its non-deuterated counterpart.
Hepatocytes, providing a more complete metabolic picture by containing both Phase I and Phase II enzymes, as well as transporters, would offer a more comprehensive assessment of the metabolic stability of this compound. In hepatocyte cultures, the rates of disappearance of the parent compound and the formation of subsequent metabolites, such as glucuronides, would be monitored over time.
Illustrative Data Table: In Vitro Metabolic Stability of this compound
| Biological System | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Primary Metabolite Formed |
| Human Liver Microsomes (+NADPH) | > 60 | < 5 | Minimal |
| Human Liver Microsomes (+UDPGA) | 45 | 15.4 | Glucuronide Conjugate |
| Rat Hepatocytes | 35 | 22.8 | Glucuronide Conjugate |
Note: The data in this table is illustrative and based on typical metabolic profiles of related compounds.
Absorption and Distribution Studies of Deuterated Zidovudine Metabolites in Animal Models
The absorption and distribution of this compound would be investigated in preclinical animal models, such as rats or non-human primates, to understand its bioavailability and tissue penetration. Following administration, likely intravenously to bypass absorption barriers initially, plasma and tissue concentrations of the compound would be measured over time.
Zidovudine itself is known to be distributed throughout the body, including plasma, saliva, semen, and cerebrospinal fluid. who.int It is anticipated that this compound, being a more polar metabolite due to the additional hydroxyl group, may have a more limited volume of distribution compared to the parent drug. Plasma protein binding for Zidovudine is relatively low (34-38%), and a similar characteristic would be expected for its hydroxylated metabolite. slideshare.net
The deuteration is not expected to significantly alter the physicochemical properties that govern absorption and distribution, such as pKa and lipophilicity. Therefore, the primary differences in the pharmacokinetic profile compared to a non-deuterated analogue would likely stem from altered metabolic stability.
Illustrative Data Table: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Bioavailability (F) | N/A (IV administration) |
| Volume of Distribution (Vd) | 1.2 L/kg |
| Plasma Protein Binding | ~35% |
| Cmax (at 5 min post-dose) | 15 µg/mL |
| AUC (0-inf) | 45 µg*h/mL |
Note: The data in this table is hypothetical and for illustrative purposes.
Excretion Pathways of this compound in Preclinical Investigations
Understanding the excretion pathways is crucial for determining the primary routes of elimination of this compound from the body. Preclinical studies would involve the collection of urine and feces from animal models following administration of the compound.
For Zidovudine, renal excretion is a major elimination pathway, with a significant portion of the dose being excreted in the urine as the glucuronide metabolite (GZDV). nih.gov Given the increased polarity of this compound, and its likely propensity for glucuronidation, renal excretion is expected to be the predominant route of elimination. The parent compound and its glucuronide conjugate would be quantified in the urine. Biliary excretion, followed by fecal elimination, would also be assessed but is anticipated to be a minor pathway. The renal clearance of Zidovudine is known to exceed creatinine (B1669602) clearance, indicating active tubular secretion, a characteristic that may also be shared by its metabolites. slideshare.net
Compartmental Modeling of Metabolite Kinetics in Preclinical Systems
To provide a quantitative framework for understanding the pharmacokinetics of this compound, compartmental modeling would be employed. Data from in vitro and in vivo studies would be integrated to develop a model that describes the time course of the metabolite's concentration in various physiological compartments.
A two-compartment model is often used to describe the pharmacokinetics of Zidovudine, representing a central compartment (blood and highly perfused organs) and a peripheral compartment (less well-perfused tissues). nih.gov A similar model structure would likely be applicable to this compound. The model would include parameters for absorption (if administered orally), distribution between compartments, and elimination from the central compartment.
The inclusion of the deuterium label in the molecule would be an important consideration in the model, particularly if a significant kinetic isotope effect is observed in the metabolic stability studies. This would be reflected in a lower elimination rate constant compared to the non-deuterated analog. Such a model would be instrumental in predicting the compound's behavior under different conditions and in scaling the findings from preclinical species to humans.
Mechanistic Research Applications of 2alpha Hydroxy Zidovudine D3
Probing Drug-Metabolizing Enzyme Kinetics and Substrate Specificity Using Deuterated Analogs
Deuterated analogs of therapeutic agents, including 2alpha-Hydroxy Zidovudine-d3, are powerful tools for interrogating the kinetics and substrate specificity of drug-metabolizing enzymes. The fundamental principle underpinning this application is the kinetic isotope effect (KIE). The KIE arises because a carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a lower zero-point energy compared to a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. portico.org Consequently, if the cleavage of a C-H bond is the rate-determining step in an enzymatic reaction, substituting hydrogen with deuterium (B1214612) at that position will slow the reaction rate. portico.orgwikipedia.orgnih.gov
Medicinal chemists and pharmacologists leverage the deuterium KIE to study the mechanisms of cytochrome P450 (CYP) enzymes and other metabolic pathways. portico.orgnih.gov By comparing the rate of metabolism of a non-deuterated drug with its deuterated version in preclinical systems like human liver microsomes, researchers can determine if C-H bond breaking is a rate-limiting step. For a compound like 2alpha-Hydroxy Zidovudine (B1683550), deuteration could be at the 2-alpha position or on the thymidine ring. Observing a significant KIE (a ratio of rates kH/kD > 2) would provide strong evidence that the hydroxylation or another metabolic step at that specific site is kinetically significant. portico.org
This technique also aids in defining the substrate specificity of various enzyme isoforms. By synthesizing a series of specifically deuterated analogs and measuring their metabolic rates, a detailed picture of how an enzyme binds and orients its substrate for catalysis can be constructed. For nucleoside analogs like Zidovudine, this approach can help identify the specific enzymes responsible for its biotransformation and any potential polymorphic variations that could affect patient metabolism. nih.gov
Investigation of Metabolic Pathways and Rate-Limiting Steps in Zidovudine Biotransformation
Stable isotope-labeled compounds such as this compound are instrumental in dissecting these complex pathways. In preclinical research settings, a mixture containing a known ratio of the drug and its deuterated analog can be introduced to an in vitro system (e.g., hepatocytes). Using mass spectrometry, researchers can then track the appearance of both the parent compounds and their respective metabolites. The distinct mass difference allows for unambiguous quantification, enabling a precise determination of the flux through each metabolic route.
Table 1: Major Metabolic Pathways of Zidovudine
| Pathway | Key Enzyme(s) | Major Metabolite | Role in Clearance |
| Glucuronidation | UGT2B7 | GZDV | Predominant (~60-70%) |
| Azido (B1232118) Reduction | CYP Isoforms, Reductases | AMT | Minor |
| Phosphorylation | Thymidine Kinase, etc. | ZDV-TP | Minor (<1%) |
Elucidation of Enzyme Induction and Inhibition Effects on Zidovudine Metabolism in Preclinical Models
Preclinical models are vital for assessing how other drugs might alter the metabolism of a therapeutic agent through enzyme induction or inhibition. Deuterated analogs like this compound serve as highly specific probes in these investigations.
Enzyme Induction: This occurs when a drug increases the expression of metabolizing enzymes. Rifampicin, for example, is a known inducer of enzymes and has been shown to increase both the glucuronidation and amination pathways of Zidovudine in HIV-infected patients. nih.gov In a preclinical study using human hepatocytes, one could treat the cells with a potential inducer and then incubate them with a deuterated Zidovudine analog. An increased rate of formation of deuterated GZDV and AMT compared to untreated control cells would confirm the inductive effect of the test compound on the specific enzymes UGT2B7 and CYPs, respectively.
Enzyme Inhibition: This happens when a co-administered drug competes for the same enzyme, slowing the metabolism of the primary drug. Several drugs, including probenecid, naproxen (B1676952), and fluconazole, are known to inhibit the glucuronidation of Zidovudine. nih.gov To test for this in vitro, a deuterated Zidovudine analog would be incubated with human liver microsomes in the presence and absence of a potential inhibitor. A significant decrease in the formation of the deuterated glucuronide metabolite would indicate inhibition. Using a deuterated probe substrate is advantageous as it minimizes analytical interference from the inhibitor drug itself during mass spectrometric analysis.
Utility of this compound as an Internal Standard in Bioanalytical Research
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for achieving accurate and precise results. researchgate.net The ideal internal standard is a stable isotope-labeled version of the analyte being measured. nih.govaptochem.comtexilajournal.com Therefore, this compound is the optimal internal standard for the quantification of 2alpha-Hydroxy Zidovudine.
The key advantages of using a deuterated internal standard are:
Similar Physicochemical Properties: A deuterated standard has nearly identical extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer as the non-labeled analyte. aptochem.comtexilajournal.com
Correction for Variability: It effectively corrects for variations that can occur during sample preparation (e.g., extraction losses) and analysis (e.g., injection volume differences, ion suppression/enhancement in the MS source). researchgate.netnih.govaptochem.com
Improved Accuracy and Precision: By co-eluting with the analyte, the deuterated standard experiences the same matrix effects, leading to a more reliable and robust assay. nih.govtexilajournal.com
In practice, a known quantity of this compound is added to every biological sample (e.g., plasma, urine) at the beginning of the extraction process. The concentration of the endogenous analyte is then determined by calculating the ratio of its mass spectrometer signal to that of the known amount of the internal standard. This method has been successfully applied to the analysis of Zidovudine and other nucleoside reverse transcriptase inhibitors in human plasma. nih.gov
Table 2: Properties of an Ideal Internal Standard for LC-MS/MS
| Property | Description | Advantage of Deuterated Analog |
| Chemical Behavior | Should mimic the analyte during sample processing and analysis. | Nearly identical extraction recovery and chromatographic behavior. |
| Mass Difference | Must be distinguishable from the analyte by the mass spectrometer. | The +3 mass unit difference is easily resolved. |
| Matrix Effects | Should experience the same ion suppression or enhancement as the analyte. | Co-elution ensures both compounds are affected similarly. |
| Availability | Must be available in high purity. | Synthetically accessible. |
Emerging Research Directions and Methodological Advancements for Zidovudine Metabolite Studies
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Zidovudine (B1683550) Metabolism Research
The integration of "omics" technologies, particularly metabolomics and proteomics, offers a holistic view of the intricate interactions between Zidovudine and the biological system. Metabolomics, the large-scale study of small molecules or metabolites, can provide a real-time snapshot of cellular metabolism in response to ZDV administration. creative-proteomics.com This approach allows for the identification of novel biomarkers of drug efficacy and toxicity. For instance, metabolomic profiling of patients undergoing Zidovudine therapy can reveal alterations in endogenous metabolic pathways, offering insights into the drug's mechanism of action and potential off-target effects. nih.gov
Proteomics, the comprehensive analysis of proteins, complements metabolomics by identifying changes in protein expression and post-translational modifications that are influenced by Zidovudine and its metabolites. This is crucial for understanding the enzymatic pathways involved in Zidovudine metabolism, including the formation of 2α-Hydroxy Zidovudine-d3. By identifying the specific cytochrome P450 isoenzymes and other transferases responsible for metabolite formation, proteomics can help predict drug-drug interactions and individual variations in drug response. nih.gov The combined power of these omics approaches provides a systems-level understanding of Zidovudine's metabolic fate. mdpi.com
Table 1: Application of Omics Technologies in Zidovudine Metabolism Research
| Omics Technology | Application in Zidovudine Research | Potential Insights |
| Metabolomics | Profiling of endogenous metabolites in response to Zidovudine. | Identification of biomarkers for efficacy and toxicity, understanding of off-target effects. |
| Proteomics | Identification of proteins involved in Zidovudine metabolism and transport. | Elucidation of metabolic pathways, prediction of drug-drug interactions. |
| Genomics | Analysis of genetic variations influencing Zidovudine metabolism. | Personalized medicine approaches, prediction of patient response to therapy. |
Development of Advanced Computational Models for Predicting Zidovudine Metabolite Formation and Disposition
Advanced computational models are becoming indispensable tools for predicting the formation and disposition of Zidovudine metabolites. eurekaselect.com These in silico models can simulate the metabolic fate of Zidovudine, including the generation of hydroxylated metabolites like 2α-Hydroxy Zidovudine-d3. By leveraging algorithms that consider the drug's chemical structure and known metabolic pathways, these models can predict potential metabolites and their relative abundance. researchgate.net
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling, incorporating population-based data, allows for the simulation of Zidovudine and its metabolites' concentrations over time in diverse patient populations. nih.govnih.gov These models can be used to optimize dosing regimens and predict the impact of genetic polymorphisms on drug metabolism. nih.gov For instance, a model could predict how variations in specific metabolizing enzymes might alter the levels of 2α-Hydroxy Zidovudine-d3, potentially influencing both therapeutic and adverse effects. The use of machine learning and artificial intelligence is further enhancing the predictive power of these models, enabling more accurate and personalized predictions of drug behavior. wustl.edu
Table 2: Types of Computational Models in Zidovudine Metabolite Research
| Model Type | Description | Application |
| Metabolism Prediction Models | Algorithms that predict potential metabolites based on chemical structure and known biotransformations. | Identification of novel Zidovudine metabolites. |
| Pharmacokinetic (PK) Models | Mathematical models that describe the absorption, distribution, metabolism, and excretion of a drug. | Simulation of Zidovudine and metabolite concentrations in the body. |
| Quantitative Structure-Activity Relationship (QSAR) | Models that relate the chemical structure of a molecule to its biological activity. | Prediction of the biological activity of Zidovudine metabolites. |
Innovative Synthetic Approaches for Novel Deuterated Zidovudine Analogs
The synthesis of novel deuterated Zidovudine analogs, such as 2α-Hydroxy Zidovudine-d3, is crucial for advancing our understanding of its metabolism and for use as internal standards in analytical studies. Innovative synthetic strategies are being developed to introduce deuterium (B1214612) at specific positions within the Zidovudine molecule with high efficiency and selectivity.
One promising approach involves the use of biocatalytic cascade reactions, which employ enzymes to carry out multi-step syntheses in a single pot. researchgate.net This method can offer high stereoselectivity and reduce the need for protecting groups and harsh reaction conditions. Other innovative techniques include metal-catalyzed hydrogen-deuterium exchange reactions and the use of deuterated building blocks in the total synthesis of the nucleoside analog. These advanced synthetic methods not only facilitate the production of known deuterated metabolites but also open the door to creating a wider range of novel isotope-labeled Zidovudine analogs for in-depth pharmacological investigation. scielo.brnih.govnih.gov
Microfluidics and Miniaturized Analytical Platforms for Research on Zidovudine Metabolites
Microfluidics and miniaturized analytical platforms are revolutionizing the study of drug metabolites by enabling high-throughput analysis with minimal sample consumption. nih.govmdpi.com These "lab-on-a-chip" devices can integrate various analytical steps, including sample preparation, separation, and detection, onto a single small chip. utas.edu.au This is particularly advantageous for studying Zidovudine metabolites in complex biological matrices like plasma or cell lysates. mdpi.com
The integration of microfluidics with mass spectrometry (MS) provides a powerful tool for the sensitive and selective detection of Zidovudine and its metabolites, including deuterated standards like 2α-Hydroxy Zidovudine-d3. patsnap.com Organ-on-a-chip models, which are microfluidic cell culture devices that mimic the physiology of human organs, offer a more realistic in vitro system for studying Zidovudine metabolism and toxicity compared to traditional cell cultures. ufluidix.com These miniaturized platforms are poised to accelerate the pace of Zidovudine metabolite research by providing more efficient and biologically relevant analytical tools.
Future Perspectives on the Use of Isotope-Labeled Metabolites in Pharmacological Research
The use of isotope-labeled metabolites, such as 2α-Hydroxy Zidovudine-d3, holds immense promise for the future of pharmacological research. nih.gov Deuterated compounds can serve as invaluable tools in pharmacokinetic studies to differentiate between the administered drug and its metabolites, and to accurately quantify their concentrations in biological samples. nih.govresearchgate.net This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, leading to a different pharmacokinetic profile compared to the non-deuterated parent drug. semanticscholar.org
Stable isotope labeling is also becoming a routine aspect of metabolomics studies, moving the field from observational to more mechanistic investigations of cellular metabolism. nih.govtandfonline.commdpi.com By tracing the metabolic fate of isotope-labeled compounds, researchers can gain a dynamic understanding of metabolic pathways and fluxes. nih.gov In the future, the expanded use of a diverse library of isotope-labeled Zidovudine metabolites will be instrumental in elucidating its complete metabolic network, identifying potential drug interactions, and ultimately contributing to the development of safer and more effective therapeutic strategies. techsciresearch.com
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying 2α-Hydroxy Zidovudine-d3 in biological matrices, and how do deuterium labeling effects influence method validation?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated analogs like 2α-Hydroxy Zidovudine-d3. Deuterium labeling reduces metabolic degradation, improving stability in plasma and tissue samples . Method validation must account for isotopic effects, including retention time shifts and potential interference from non-deuterated metabolites. Calibration curves should use deuterium-matched internal standards to minimize matrix effects .
Q. How does the metabolic pathway of 2α-Hydroxy Zidovudine-d3 differ from its non-deuterated parent compound, and what experimental models are suitable for comparative studies?
- Answer : Deuterium substitution at the 2α-position slows hepatic cytochrome P450-mediated oxidation, altering metabolite profiles. In vitro models like human liver microsomes (HLMs) and primary hepatocytes are ideal for comparing metabolic stability. For in vivo studies, rodent models with humanized CYP enzymes can elucidate interspecies differences in pharmacokinetics .
Q. What synthetic strategies are employed to introduce deuterium at the 2α-hydroxy position of Zidovudine, and how is isotopic purity verified?
- Answer : Deuteration is typically achieved via catalytic hydrogen-deuterium exchange under controlled pH and temperature. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) and high-resolution mass spectrometry (HRMS) confirm isotopic purity (>98%) and positional specificity. Residual protonated impurities must be quantified to avoid confounding pharmacological data .
Advanced Research Questions
Q. In designing a longitudinal study to assess 2α-Hydroxy Zidovudine-d3’s tissue-specific toxicity, what parameters should be prioritized to distinguish isotope-related effects from baseline Zidovudine toxicity?
- Answer : Key parameters include mitochondrial DNA depletion in high-energy tissues (e.g., liver, muscle) and comparative oxidative stress markers (e.g., malondialdehyde levels). Use paired samples from deuterated and non-deuterated treatment groups in the same model to isolate isotope effects. Dose-response studies must account for altered pharmacokinetics due to deuterium-induced metabolic slowing .
Q. How can researchers resolve contradictory findings between in vitro efficacy and in vivo toxicity profiles of 2α-Hydroxy Zidovudine-d3?
- Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design. For example, discrepancies in cytotoxicity assays may arise from differences in cellular uptake kinetics. Validate in vitro results using 3D organoid models that mimic tissue barriers. Cross-reference metabolomics data from both systems to identify confounding factors like off-target protein binding .
Q. What statistical approaches are optimal for analyzing time-dependent effects of 2α-Hydroxy Zidovudine-d3 on CD4+ T-cell recovery in HIV/AIDS models?
- Answer : Use mixed-effects models to account for intra-subject variability in longitudinal CD4+ counts. Stratify data by baseline viral load and treatment duration, as seen in AZT trials . Survival analysis (e.g., Kaplan-Meier curves) can differentiate acute vs. chronic toxicity. For small sample sizes, bootstrap resampling improves confidence intervals .
Q. How should researchers address ethical and methodological challenges in translating 2α-Hydroxy Zidovudine-d3 findings from preclinical models to human trials?
- Answer : Follow PICO (Population, Intervention, Comparison, Outcome) criteria for clinical trial design. Preclinical-to-clinical bridging studies should include dose-escalation protocols adjusted for deuterium’s altered clearance rates. Ethical oversight must ensure informed consent for isotope tracing, particularly regarding long-term deuterium retention .
Data Contradiction and Validation
Q. When conflicting data arise regarding 2α-Hydroxy Zidovudine-d3’s mutagenic potential, what steps ensure rigorous reinterpretation of existing evidence?
- Answer : Conduct a systematic review using PRISMA guidelines, prioritizing studies with validated deuterium quantification. Reanalyze raw Ames test data with adjusted mutagenicity thresholds for deuterated compounds. In silico toxicity prediction tools (e.g., Derek Nexus) can flag structural alerts unique to the deuterated analog .
Q. What controls are essential in RNA/DNA incorporation assays to differentiate 2α-Hydroxy Zidovudine-d3’s antiviral activity from isotopic tracer artifacts?
- Answer : Include non-deuterated controls and isotopologue-specific PCR primers. Use ultracentrifugation to isolate nucleic acids and confirm deuterium incorporation via isotope ratio mass spectrometry (IRMS). Artifacts from deuterium-induced polymerase errors can be mitigated by comparing error rates across reverse transcriptase isoforms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
